2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Assessment
The compound's synthesis and structural assessment have been a focus in research. For instance, Castiñeiras et al. (2018) explored the synthesis and structural assessment of related compounds, emphasizing the importance of X-ray diffractometry for understanding molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2018).
Experimental and Theoretical Studies
The compound has been subject to extensive experimental and theoretical studies, as shown by Ataol and Ekici (2014), who synthesized and characterized similar compounds using IR, NMR, UV spectra, and X-ray diffraction methods. They also used Density Functional Theory for further insights (Ç. Y. Ataol & Ö. Ekici, 2014).
Potential Inhibitors in Pharmacology
Asghari et al. (2016) synthesized derivatives of the compound and evaluated them as potential inhibitors of 15-lipoxygenase, a significant enzyme in pharmacology (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).
Antioxidant Properties
The antioxidant properties of related compounds have been explored, as noted by Bekircan et al. (2008), who synthesized derivatives and screened them for antioxidant and antiradical activities (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Spectroscopic and Electrochemical Properties
Research by Passaniti et al. (2002) included the synthesis of related complexes and their characterization through NMR, UV–vis, and emission spectroscopies, as well as electrochemical measurements (Passaniti, Browne, Lynch, Hughes, Nieuwenhuyzen, James, Maestri, & Vos, 2002).
Antiviral Activity
The antiviral activity of derivatives was also investigated, as in the study by Attaby et al. (2006), who synthesized and evaluated the cytotoxicity and anti-HSV1 activity of new heterocyclic compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Anti-Inflammatory Activity
Karande and Rathi (2017) explored the synthesis of derivatives for potential anti-inflammatory applications, highlighting their effectiveness in reducing inflammation (Karande & Rathi, 2017).
Optical Activity Studies
Karpun et al. (2022) examined the optical activity of S-derivatives, crucial for understanding the behavior of chiral substances in biological systems (Karpun, Borsuk, Kucherenko, & Parchenko, 2022).
properties
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-31-16-9-10-21(32-2)20(13-16)29-23(18-14-25-19-8-4-3-7-17(18)19)26-27-24(29)33-15-22(30)28-11-5-6-12-28/h3-4,7-10,13-14,25H,5-6,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJCWPIIFQCZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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